molecular formula C27H18I4N2O7 B1148099 3-Maleimidobenzoylthyroxine methyl ester CAS No. 69343-52-8

3-Maleimidobenzoylthyroxine methyl ester

Cat. No.: B1148099
CAS No.: 69343-52-8
M. Wt: 990.07
InChI Key:
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Description

3-Maleimidobenzoylthyroxine methyl ester is a chemical compound with the molecular formula C27H18I4N2O7 and a molecular weight of 990.07. It is a derivative of maleimide, a class of organic compounds that contain the maleimide functional group . Maleimides are known for their reactivity and are often used in organic synthesis and materials science .

Scientific Research Applications

Synthesis and Heterocyclization Applications

  • 3-Maleimidobenzoylthyroxine methyl ester is used in the synthesis of heterocyclic compounds, particularly in the creation of benzimidazole derivatives, which are known for their potential anti-tumor activity. The compound can be used in cyclocondensation reactions and has shown promising results in in vitro cytotoxicity evaluations against human cell lines, including breast and liver carcinoma cell lines (El-Ahwany & el-azim, 2018).

Polymer Chemistry and Material Science

  • In the field of polymer chemistry, this compound plays a crucial role. It has been used in the controlled positioning of activated ester moieties on well-defined linear polymer chains, demonstrating its utility in the synthesis of locally functionalized polymers (Kakuchi et al., 2012).

Photoinduced Radical Polymerization

  • The compound is instrumental in photoinduced radical polymerization processes. It has been used to synthesize novel alternating copolymers, which are important in the development of electropolymerized materials with potential applications in various technological fields (Yilmaz et al., 2004).

Bioconjugation and Biomedical Applications

  • In bioconjugation chemistry, this compound is valuable for its reactive properties with thiol groups. This makes it useful for creating multifunctional materials, particularly in biomedical applications (Northrop et al., 2015).

Catalysis and Green Chemistry

  • The compound has also found application in green chemistry, particularly in catalysis. It is used in various catalytic processes, including transesterification and acylation reactions, which are fundamental in the synthesis of biofuels and other environmentally friendly materials (Zhou et al., 2012).

Properties

IUPAC Name

methyl (2S)-2-amino-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-2-[[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]methyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18I4N2O7/c1-39-26(38)27(32,25(37)14-3-2-4-15(9-14)33-21(34)5-6-22(33)35)12-13-7-19(30)24(20(31)8-13)40-16-10-17(28)23(36)18(29)11-16/h2-11,36H,12,32H2,1H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCERHFPTMNGLDN-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18I4N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69343-52-8
Record name 3-Maleimidobenzoylthyroxine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069343528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Maleimidobenzoylthyroxine methyl ester
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3-Maleimidobenzoylthyroxine methyl ester
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3-Maleimidobenzoylthyroxine methyl ester
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3-Maleimidobenzoylthyroxine methyl ester
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Reactant of Route 6
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